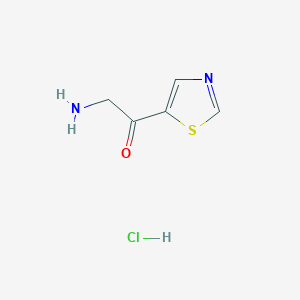

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(1,3-thiazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALOPEYNYPJBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of thiazole derivatives, with a focus on compounds related to "2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride":

Scientific Research Applications

- Building Blocks in Synthesis: Thiazoles are essential building blocks for synthesizing complex molecules.

- Biological Activity Studies: These compounds are studied for potential antimicrobial and anti-inflammatory properties.

- Therapeutic Agent Research: Thiazoles are explored for potential use as therapeutic agents in various medical conditions.

- Pharmaceutical Development: They are used in developing pharmaceuticals and other industrial chemicals.

Biological Activities

The biological activity of thiazole derivatives arises from their interaction with specific molecular targets.

- DNA Interaction: Thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, potentially causing DNA double-strand breaks and apoptosis in cancer cells.

- Antimicrobial Properties: Research indicates antimicrobial activity against various pathogens, suggesting their potential in developing new antimicrobial agents. Studies on thiazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL, depending on the bacterial strain.

- Anti-inflammatory Effects: In vitro studies show that these compounds can inhibit pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Examples of Thiazole Applications

- Antimicrobial Research: A study testing thiazole derivatives against Staphylococcus aureus and Escherichia coli showed promising results compared to traditional antibiotics, suggesting their potential as lead structures for new antimicrobial agents.

- Anticancer Research: Certain synthesized indole-linked thiazoles have demonstrated anticancer potential and cell line selectivity. For example, one compound showed high activity possibly due to a methoxy group on the phenyl ring and fluorine substitution on the indole ring (IC50 = 10–30 µM) . Several 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues have shown remarkable effectiveness against cancer cell lines .

Additional Thiazole Derivatives

- 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol: This is another organic compound with life science applications .

- 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one: Used as an intermediate in chemical synthesis .

General Experimental Procedures for Thiazole Synthesis

- Reactions involving thiazoles often require specific experimental conditions, such as using a Bruker 400 MHz instrument for NMR spectral analysis and a Shimadzu GCMS-QP 1000 EX mass spectrometer for mass spectral analysis . Theoretical calculations are performed using Gaussian 09 and AutoDock Tools 4.2 .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Structure : Contains a methyl group at the 4-position of the thiazole ring.

- Molecular Formula : C₆H₈N₂OS (base), CAS 30748-47-1 .

- Increased steric bulk may influence binding interactions in biological systems compared to the unsubstituted thiazole in the target compound.

b) 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Functional Group Modifications

a) 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol Dihydrochloride

- Structure : Hydroxyl group replaces the ketone.

- Molecular Formula : C₅H₁₀Cl₂N₂OS, MW 229.11 .

- Key Differences: The alcohol functional group increases hydrogen-bonding capacity, enhancing solubility in polar solvents.

b) 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Structure : Substituted phenyl ring with a hydroxyl group.

- Molecular Formula: C₈H₉NO₂·HCl, MW 151.17 (base) .

- Key Differences: The hydroxyl-phenyl group introduces phenolic acidity (pKa ~10) and UV absorption properties, differing from the thiazole’s aromaticity. Synthesis involves hydriodic acid reduction of nitro precursors, contrasting with thiazole-based routes .

Aromatic Ring Replacements

a) 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride

- Structure : Benzodioxole ring replaces thiazole.

- Molecular Formula: C₉H₉NO₃·HCl, MW 231.64 .

- Key Differences :

- The bicyclic benzodioxole enhances planarity and electron-richness, influencing binding to aromatic receptors (e.g., serotonin receptors).

- Increased metabolic stability compared to thiazole due to reduced susceptibility to oxidative degradation.

b) bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)

- Structure : Bromo-dimethoxy-substituted phenyl ring.

- Molecular Formula: C₁₀H₁₃BrNO₃·HCl (estimated).

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends | Notable Applications |

|---|---|---|---|---|---|

| Target: 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one HCl | C₅H₇ClN₂OS (est.) | ~194.65 (est.) | Thiazole, ketone | Moderate (HCl salt enhances) | Medicinal chemistry lead |

| 1-(2-Amino-4-methyl-thiazol-5-yl)ethanone | C₆H₈N₂OS | 156.21 | Thiazole, methyl | Low (hydrophobic) | Agrochemical intermediates |

| 1-(2-Amino-4-phenyl-thiazol-5-yl)ethanone HCl | C₁₁H₁₁ClN₂OS | 254.74 | Thiazole, phenyl | Low (non-polar solvents) | Material science |

| 2-Amino-1-(benzodioxol-5-yl)ethanone HCl | C₉H₉NO₃·HCl | 231.64 | Benzodioxole, ketone | Moderate | CNS drug candidates |

| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | C₈H₉NO₂·HCl | 187.63 | Phenol, ketone | High (polar solvents) | Photochemical studies |

Research Findings and Implications

- Synthetic Accessibility : Thiazole derivatives generally require cyclization with thiourea or Lawesson’s reagent, whereas phenyl analogues rely on Friedel-Crafts or Ullmann couplings .

- Biological Activity : Thiazole-containing compounds exhibit antimicrobial and antiviral properties, while benzodioxol derivatives are explored for CNS activity .

- Toxicity: Limited data exist for the target compound, but methyl-substituted thiazoles show higher metabolic stability in preliminary assays .

Biological Activity

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.

The molecular structure of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride can be described as follows:

- Molecular Formula : C₅H₉ClN₂S

- Molecular Weight : 142.18 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, research indicates that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal properties against various pathogens.

In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. Research has demonstrated that certain thiazole compounds can significantly reduce cell viability in cancer cell lines.

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects. In a study involving picrotoxin-induced convulsion models, certain thiazole compounds showed promising results in preventing seizures.

| Compound | Model Used | Protection Rate (%) | Reference |

|---|---|---|---|

| Thiazole-integrated pyrrolidinones | Picrotoxin model | 100% protection |

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their biological activity. The study found that modifications at the amine group significantly influenced antimicrobial efficacy, highlighting structure-activity relationships (SAR) that could guide future drug design.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride in academic settings?

- Methodological Answer : The compound is typically synthesized via condensation of 5-thiazolyllithium with protected α-amino ketones, followed by acidic deprotection and hydrochloride salt formation. Key steps include monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1) and purification via recrystallization in ethanol/water (3:7 v/v). Structural analogs like 2-amino-1-(4-methylphenyl)ethanone hydrochloride have been synthesized using similar protocols .

Q. Which analytical techniques are critical for structural validation of this hydrochloride salt?

- Methodological Answer : Use HRMS (ESI+, m/z calculated for C₅H₇N₂OS⁺: 143.0275, observed: 143.0273 ± 0.0002) to confirm molecular weight. ¹H NMR (D₂O, 400 MHz) identifies the thiazolyl proton at δ 8.3 ppm and the amino group via exchange with D₂O. Single-crystal XRD (Mo-Kα radiation, SHELXL-2018) refines the chloride counterion position, with ORTEP-3 visualizing thermal ellipsoids .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Conduct Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO-water mixtures). For kinetic studies, use phosphate buffer (pH 7.4) with 5% DMSO co-solvent. Centrifugation at 14,000 rpm for 10 min removes insoluble particulates prior to UV quantification (λmax = 265 nm, ε = 1,200 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How should crystallographers resolve contradictory hydrogen-bonding networks in XRD datasets?

- Methodological Answer : Apply twin refinement in SHELXL using the TWIN/BASF commands for pseudo-merohedral twinning. Validate hydrogen positions via Fourier difference maps and compare O-H⋯Cl bond lengths (expected range: 2.8–3.2 Å) with analogous structures like methoxamine hydrochloride. Use PLATON’s ADDSYM to check for missed symmetry .

Q. What experimental design identifies thermal degradation pathways under simulated storage conditions?

- Methodological Answer : Perform isothermal TGA (150°C, N₂ atmosphere) coupled with pyrolysis-GC/MS (DB-5 column, 70–300°C ramp). Major degradation products include thiazole-5-carbaldehyde (m/z 127.0321) and ammonium chloride (confirmed by ion chromatography). Quantify using external calibration curves .

Q. How can computational models predict tautomeric stability in aqueous environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvation (SMD model) to compare thione (C=S) and thiol (S-H) tautomers. Validate predictions via ¹³C CP-MAS NMR (solid-state) and pH-dependent UV-Vis (aqueous solutions). Energy differences <2 kcal/mol indicate equilibrium .

Q. What strategies validate target engagement in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.